1-(cyanomethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyanomethyl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyanomethyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole-3-carboxylic acid as the primary starting material.
Cyanomethylation: The introduction of the cyanomethyl group can be achieved through a reaction with cyanomethyl halides in the presence of a base. This step involves the formation of a cyanomethyl intermediate, which is then attached to the indole ring.
Reaction Conditions: The reaction is usually carried out under mild conditions, with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyanomethyl)-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(Cyanomethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to neurotransmission or cellular metabolism, leading to various physiological effects.
Comparison with Similar Compounds
1-(Cyanomethyl)pyridinium salts: These compounds share the cyanomethyl group but differ in the heterocyclic ring structure.
Indole-3-carboxylic acid derivatives: Compounds with similar indole structures but different substituents.
Uniqueness: 1-(Cyanomethyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the cyanomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1-(cyanomethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,6H2,(H,14,15) |
InChI Key |
JQXCOXRTYSEJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.